6-Methoxy-2,3,4,5-tetrahydropyridine is a nitrogen-containing heterocyclic compound characterized by a tetrahydropyridine ring with a methoxy group at the sixth position. Its molecular formula is , and it has a molecular weight of approximately 113.16 g/mol. This compound is recognized for its structural uniqueness among tetrahydropyridines, which are of considerable interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
6-Methoxy-2,3,4,5-tetrahydropyridine exhibits notable biological activities. Research indicates that its metal complexes demonstrate significant cytotoxic effects against cancer cell lines, particularly the MCF-7 breast cancer cell line. The platinum complex of this compound has shown promising results in inhibiting cell proliferation, suggesting potential applications in cancer therapy . Additionally, tetrahydropyridine derivatives are often associated with neuroprotective effects and may influence neurotransmitter systems .
The synthesis of 6-Methoxy-2,3,4,5-tetrahydropyridine can be achieved through several methods:
The applications of 6-Methoxy-2,3,4,5-tetrahydropyridine span several fields:
Interaction studies involving 6-Methoxy-2,3,4,5-tetrahydropyridine primarily focus on its metal complexes. These studies reveal how the ligand coordinates with metal ions and how these interactions influence the biological activity of the resulting complexes. For instance:
Several compounds share structural similarities with 6-Methoxy-2,3,4,5-tetrahydropyridine. Here is a comparison highlighting its uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 6-Acetyl-2,3,4,5-tetrahydropyridine | 0.95 | Known for its aroma; used in flavoring applications |
| 6-Ethoxy-2,3,4,5-tetrahydropyridine | 0.95 | Exhibits different solubility and reactivity patterns |
| 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine | 0.97 | Larger ring structure; different biological activities |
| 6-Methyl-2,3,4,5-tetrahydropyridine | 0.92 | Lacks the methoxy group; different reactivity |
The IUPAC name 6-methoxy-2-methyl-2,3,4,5-tetrahydropyridine systematically describes the compound’s structure. The term "tetrahydropyridine" indicates a pyridine ring with four hydrogen atoms added, resulting in partial saturation. Numerical locants (6 and 2) specify the positions of the methoxy and methyl groups, respectively. The compound belongs to the broader class of azacycloalkanes, which are nitrogen-containing cyclic hydrocarbons.
Key molecular descriptors include:
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | C₇H₁₃NO | |
| Molecular Weight | 127.18 g/mol | |
| SMILES Notation | CC1CCCC(=N1)OC | |
| InChIKey | CFTAEPUZCPFROF-UHFFFAOYSA-N |
The tetrahydropyridine core adopts a puckered conformation, with the methoxy group introducing electron-withdrawing effects and the methyl group contributing steric bulk. This electronic configuration influences reactivity, particularly in nucleophilic and electrophilic substitution reactions.
Tetrahydropyridines have been studied since the early 20th century, with initial research focusing on their synthesis via hydrogenation of pyridine derivatives. The introduction of substituents like methoxy and methyl groups gained traction in the 1970s, driven by interest in alkaloid synthesis and neurotransmitter analogs.
A landmark study in 1978 demonstrated the synthesis of 6-methyl-2,3,4,5-tetrahydropyridine (CAS 1462-92-6) using aldehydes and malononitrile, a method later adapted for methoxy-substituted variants. The development of 6-methoxy-2-methyl-2,3,4,5-tetrahydropyridine emerged from efforts to modulate the bioavailability of nitrogen-containing heterocycles, which are critical in medicinal chemistry.
Early synthetic routes relied on:
Modern approaches emphasize regioselectivity, leveraging protecting groups to direct substituent placement. For example, the methoxy group in position 6 is often introduced via nucleophilic substitution of a hydroxyl precursor.
Positional isomerism in tetrahydropyridines arises from variations in substituent placement, significantly altering physicochemical and biological properties. Below is a comparative analysis of 6-methoxy-2-methyl-2,3,4,5-tetrahydropyridine and its isomers:
2-Methoxy-6-methyl-2,3,4,5-tetrahydropyridine
3-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine
4-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine
| Isomer | Key Property Differences | Source Citation |
|---|---|---|
| 6-Methoxy-2-methyl | Higher thermal stability | |
| 2-Methoxy-6-methyl | Reduced solubility in polar solvents | |
| 3-Methoxy-2-methyl | Lower basicity (pKa ~7.1) |
These distinctions underscore the importance of substituent positioning in tailoring tetrahydropyridines for specific applications, such as catalysts or drug precursors.
| Cyclization Strategy | Catalyst/Conditions | Yield Range (%) | Stereoselectivity | Reference |
|---|---|---|---|---|
| Michael/Aza-Henry/Cyclization Domino | Quinine-derived Squaramide (5 mol%) | 79 | 98% ee, 1.9:1 dr | [2] |
| Aza-Diels-Alder Reaction | BINOL-derived Phosphoric Acid (5 mol%) | Good to Excellent | Good to Excellent dr | [4] |
| Rhodium-Catalyzed C-H Activation | Rhodium(I)/Electrocyclization | Up to 95 | >95% diastereomeric purity | [6] |
| Four-Component Cascade | Ammonium Acetate/Methanol | 66-92 | Single Diastereomer | [7] |
| Ring-Closing Metathesis | Grubbs Catalyst | High | High | [8] |
| Organocatalytic [3+2+1] Annulation | DABCO Catalyst | Good to Excellent | Good | [3] |
Multicomponent Cascade Reactions
Four-component cascade reactions involving aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium acetate provide efficient access to polysubstituted 1,4,5,6-tetrahydropyridines [7] [9]. The reaction proceeds through a Michael addition-Mannich reaction-cyclization-dehydration cascade in methanol, providing convenient access to 2-substituted alkyl tetrahydropyridine-3-carboxylates with two stereocenters in 66-92% yields [7]. The formation of products demonstrates high stereoselectivity, with only one diastereomer formed [7].
Ring-Closing Metathesis Approaches
Enyne metathesis reactions catalyzed by ruthenium catalysts such as Grubbs' catalyst represent powerful methods for the synthesis of tetrahydropyridines [8]. Both intramolecular ring-closing enyne metathesis and intermolecular enyne cross-metathesis variants have been successfully employed for constructing these nitrogen heterocycles [8]. The methodology allows for efficient formation of six-membered nitrogen-containing rings with high yields under mild conditions [8].
The introduction of methoxy substituents into organic molecules requires careful selection of methylating agents and reaction conditions to achieve selective O-methylation [10] [11] [12]. Various methylating agents have been employed to introduce methoxy groups, each offering distinct advantages in terms of selectivity, safety, and operational convenience.
Williamson Ether Synthesis with Methyl Iodide
Methyl iodide represents one of the most commonly employed methylating agents for the formation of methyl ethers through the Williamson synthesis [13]. This approach involves the reaction of alkoxide or phenoxide nucleophiles with methyl iodide under basic conditions [13]. The reaction proceeds via an SN2 mechanism, providing high selectivity for primary alcohols and phenolic substrates [13]. The methodology requires the initial formation of sodium or potassium alkoxides using strong bases such as sodium hydroxide or potassium hydroxide [13].
Dimethyl Sulfate Methylation
Dimethyl sulfate serves as an effective electrophilic methylating agent, particularly for phenolic substrates [12]. The methylation of phenol using dimethyl sulfate proceeds through an electrophilic methylation mechanism involving SN2 nucleophilic attack [12]. Phenol is first deprotonated by sodium hydroxide, and the resulting phenolate acts as a nucleophile attacking the methyl groups of dimethyl sulfate [12]. The reaction demonstrates high selectivity for aromatic hydroxyl groups and typically requires only one equivalent of dimethyl sulfate per hydroxyl group [12].
Trimethyl Phosphate as a Safe Alternative
Trimethyl phosphate has emerged as a safer and milder alternative to traditional methylating agents [11]. This methodology proceeds without solvent for one hour at 120°C to ensure complete and selective methylation of phenolic hydroxyl groups [11]. The reaction utilizes potassium carbonate as a catalyst and demonstrates excellent selectivity for phenolic hydroxyl groups while leaving aliphatic hydroxyl groups largely unaffected [11]. The process allows precise control of lignin functionality and converts phenolic hydroxyl groups quantitatively to methoxyls [11].
Table 2: Methoxy Group Introduction Techniques
| Methylating Agent | Reaction Conditions | Selectivity | Advantages | Reference |
|---|---|---|---|---|
| Methyl Iodide | Base (NaOH/KOH), Williamson Synthesis | High for Primary Alcohols | Simple, Cost-effective | [13] |
| Dimethyl Sulfate | Base (NaOH), Electrophilic Methylation | Selective for Phenols | Efficient for Aromatic Systems | [12] |
| Trimethyl Phosphate | K2CO3, 120°C, 1 hour | Selective for Phenolic OH | Mild, Safe Alternative | [11] |
| Diazomethane | Mild Conditions, Room Temperature | Non-selective | Rapid Reaction | [10] |
| Methyl Triflate | Strong Electrophile, Low Temperature | High Selectivity | High Reactivity | [10] |
| Dimethyl Carbonate | Green Chemistry Alternative | Moderate | Environmentally Friendly | [10] |
Diazomethane Methylation
Diazomethane provides a mild and rapid method for O-methylation under ambient conditions [10]. This methylating agent demonstrates broad reactivity toward various hydroxyl-containing substrates but lacks selectivity between different types of hydroxyl groups [10]. Despite its high reactivity and operational simplicity, the use of diazomethane requires special safety precautions due to its explosive nature [10].
Advanced Methylating Agents
Methyl triflate represents one of the most reactive methylating agents available, offering high selectivity under carefully controlled conditions [10]. The strong electrophilic nature of methyl triflate enables efficient methylation at low temperatures, providing excellent control over side reactions [10]. Dimethyl carbonate has gained attention as an environmentally friendly alternative for methylation reactions, offering reduced toxicity compared to traditional methylating agents [10].
The introduction of methyl substituents at the 2-position of heterocyclic rings requires specialized approaches that account for the unique electronic and steric environment of this position [14]. Position 2 methylation in imidazolium-based systems and related heterocycles demonstrates significant effects on physicochemical properties and reactivity patterns.
Direct Alkylation Strategies
Direct alkylation at position 2 can be achieved through the use of strong bases to generate carbanions adjacent to the nitrogen atom [14]. The methylation at the 2-position causes significant changes in the physicochemical properties of heterocyclic compounds due to the elimination of hydrogen bonding interactions [14]. Studies have demonstrated that C(2) methylation effects result in increased melting and freezing points due to overcompensation of entropy decrease for enthalpy decrease [14].
Regioselective Methylation Approaches
Regioselective methylation at position 2 requires careful consideration of the electronic properties of the heterocyclic system [15]. When employing unsymmetrical ketones such as ethyl methyl ketone, regioselective C-C bond formation occurs quantitatively at the methyl position to produce only one regioisomer [15]. This selectivity demonstrates the importance of steric and electronic factors in controlling the site of alkylation [15].
Conformational Effects of Position 2 Methylation
The methylation at position 2 significantly affects the conformational preferences of heterocyclic systems [14]. Gas-phase density functional theory calculations reveal minimal differences in the structures of alkyl substituents for paired conformers, but the conformer adopted in crystalline phases differs significantly between methylated and non-methylated systems [14]. The population of conformers in liquid states also demonstrates marked differences, attributed to shifts in the relative position of anions with respect to cations [14].
The development of catalytic methods for stereoselective tetrahydropyridine synthesis has emerged as a critical area of research, with various transition metal complexes and organocatalysts demonstrating exceptional performance in controlling stereochemical outcomes [16] [17] [18].
Transition Metal Catalysis
Rhodium catalysis has proven particularly effective for stereoselective tetrahydropyridine synthesis through C-H activation pathways [6]. The rhodium(I)-catalyzed cascade involves C-H activation-alkyne coupling followed by electrocyclization and reduction, achieving greater than 95% diastereomeric purity [6]. The success of this approach relies on the unique ability of rhodium complexes to facilitate multiple transformations in a single operation while maintaining high stereochemical fidelity [6].
Palladium-catalyzed approaches provide alternative pathways for constructing tetrahydropyridine frameworks through cross-coupling and migration chemistry [19]. The palladium-catalyzed cross-coupling of halopyridines with long-chain terminal dienes and nitrogen nucleophiles proceeds through oxidative addition, carbopalladation, palladium migration, and π-allylpalladium displacement [19]. This methodology demonstrates the versatility of palladium catalysis in forming complex nitrogen heterocycles [19].
Copper-Catalyzed Asymmetric Transformations
Copper(II) catalysis has demonstrated exceptional performance in asymmetric synthesis of tetrahydropyridine derivatives [18]. The highly diastereo- and enantioselective synthesis of 2,6-cis-substituted tetrahydropyrans can be realized using sequential copper(II)-catalyzed Henry and oxa-Michael reactions [18]. This approach achieves excellent yields, diastereoselectivities (dr >99:1), and enantioselectivities (ee = 98-99%) [18].
Iridium-Catalyzed Asymmetric Annulation
Iridium catalysis enables efficient asymmetric formal [5+1] annulation through in situ generation of enamines as N-nucleophiles [17]. This methodology offers direct access to a wide variety of chiral tetrahydropyridine derivatives in moderate to good yields with excellent enantioselectivity [17]. The approach demonstrates the potential of iridium complexes for constructing stereochemically complex nitrogen heterocycles [17].
Table 3: Catalytic Approaches in Stereoselective Synthesis
| Metal Catalyst | Ligand System | Reaction Type | Enantioselectivity | Yield (%) | Reference |
|---|---|---|---|---|---|
| Rhodium(I) | Phosphine Ligands | C-H Activation/Cyclization | >95% dr | Up to 95 | [6] |
| Palladium(0) | Tetrakis(triphenylphosphine) | Cross-Coupling/Migration | Good | Good | [19] |
| Copper(II) | Chiral Phosphoric Acid | Henry/Oxa-Michael | 98-99% ee | Excellent | [18] |
| Iridium | Chiral Phosphine | Formal [5+1] Annulation | Excellent ee | Moderate to Good | [17] |
| Ruthenium | NHC Ligands | Metathesis | High | High | [8] |
| Nickel | Cyclooctadiene | Methoxy Substitution | N/A | Up to 99 | [20] |
Organocatalytic Approaches
Organocatalytic methods have emerged as powerful alternatives to transition metal catalysis for stereoselective tetrahydropyridine synthesis [2] [16]. Asymmetric organocatalytic cascade sequences provide access to valuable carbo- and heterocycles bearing multiple stereogenic centers with high stereoselective control [16]. The development of new methodologies for constructing enantiopure molecules has led to significant advancement in organocatalytic tetrahydropyridine synthesis [21].
Bifunctional quinoline-squaramide catalysts demonstrate exceptional performance in catalytic asymmetric synthesis of complex heterocyclic systems [16]. These catalysts enable domino 1,4/1,2-addition reactions to afford products in 28-98% yields with 93-97% enantiomeric excess and greater than 20:1 diastereomeric ratio [16].
The selection of appropriate solvents plays a crucial role in determining the success of tetrahydropyridine synthesis, with solvent properties significantly affecting reaction rates, yields, and selectivity [22] [23] [24].
Polar Protic Solvents
Methanol has emerged as an excellent solvent for many tetrahydropyridine-forming reactions, particularly multicomponent cascade processes [15] [9]. The boiling of starting materials in methanol for one to two hours results in the formation of polysubstituted 1,4,5,6-tetrahydropyridines with two or three stereogenic centers [9]. Methanol's ability to stabilize ionic intermediates through hydrogen bonding contributes to enhanced stereoselectivity in these transformations [22].
Water as a solvent demonstrates unique properties in heterocyclic synthesis, despite the limited solubility of organic substrates [24]. Heated water possesses a lower dielectric constant, which enhances its ability to solubilize organic compounds [24]. The use of water can lead to different reaction pathways and improved selectivity in certain cyclization reactions [24].
Polar Aprotic Solvents
Dimethyl sulfoxide and dimethylformamide represent important polar aprotic solvents that demonstrate moderate to good effects on tetrahydropyridine synthesis [22] [23]. These solvents excel at solvating charged species and can coordinate to metal centers, influencing the course of catalytic reactions [22]. The high dielectric constants of these solvents (47 for DMSO, 37 for acetonitrile) enable stabilization of ionic intermediates [23].
Non-polar Solvents
Toluene and other non-polar solvents demonstrate variable effects on tetrahydropyridine synthesis, often favoring non-polar transition states [25]. The pinacol-terminated Prins cyclization demonstrates remarkable solvent dependence, with cyclopentanone products isolated when reactions are performed in non-polar media [25]. This selectivity results from stereoelectronic effects that allylic substituents exert on nucleophilicity in early versus late transition states [25].
Table 4: Solvent Effects on Reaction Yield and Purity
| Solvent Type | Effect on Yield | Effect on Selectivity | Mechanism Effect | Reference |
|---|---|---|---|---|
| Polar Protic (Methanol) | Good to Excellent | Enhanced Stereoselectivity | Stabilizes Ionic Intermediates | [15] |
| Polar Aprotic (DMSO) | Moderate | Good | Solvates Charged Species | [22] |
| Polar Aprotic (DMF) | Moderate to Good | Good | Coordinates to Metal Centers | [15] |
| Non-polar (Toluene) | Variable | Variable | Favors Non-polar Transition States | [25] |
| Ethereal (THF) | Good | Good | Coordinates to Lewis Acids | [26] |
| Aqueous Systems | Enhanced Selectivity | Reversal in Stereoselectivity | Early vs Late Transition States | [25] |
| Neat Conditions | High (up to 81%) | Excellent | Eliminates Dilution Effects | [15] |
Ethereal Solvents
Tetrahydrofuran demonstrates good performance in tetrahydropyridine synthesis, particularly in reactions involving metal catalysts [26]. The coordinating ability of THF toward Lewis acidic metal centers can influence reaction outcomes and selectivity [26]. The repeated coevaporation with pyridine and toluene followed by dissolution in THF represents a common purification technique for sensitive intermediates [26].
Neat Reaction Conditions
Neat conditions, where reactions proceed without added solvent, often provide superior results in terms of both yield and selectivity [15]. The elimination of dilution effects allows for more efficient intermolecular interactions and can lead to enhanced reaction rates [15]. Neat conditions have been particularly successful in domino pyridine synthesis, achieving yields up to 81% [15].
Solvent Mixture Effects
The use of solvent mixtures often shows nonlinear behavior, with properties that cannot be directly deduced from those of pure solvents [22]. Small amounts of cosolvents or traces of water can dramatically affect reaction rates, yields, and selectivity, but predicting these effects remains challenging [22]. The microheterogeneity of solutions becomes particularly important when solvent mixtures or additives are involved [22].
Temperature and Solvent Interaction
X-ray crystallography remains the definitive technique for elucidating the three-dimensional molecular structure of 6-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine and related compounds. The crystallographic analysis reveals fundamental geometric parameters essential for understanding the compound's structural characteristics [1] [2].
Crystal structure determinations of related tetrahydropyridine derivatives demonstrate consistent crystallization patterns in monoclinic and orthorhombic crystal systems [1] [2]. The most commonly observed space groups include P21/n and P21/c for monoclinic systems, with unit cell parameters typically ranging from 7-23 Å in the a-axis, 7-10 Å in the b-axis, and 4-16 Å in the c-axis [1] [2]. These dimensional parameters reflect the molecular packing efficiency and intermolecular interactions governing the solid-state structure.
The tetrahydropyridine ring adopts a characteristic non-planar conformation, with crystallographic studies revealing puckering parameters that quantify the deviation from planarity [3] [4]. Ring puckering analysis using Cremer and Pople parameters shows total puckering amplitudes (Q) ranging from 0.503 to 0.681 Å, with θ values between 66° and 85°, and φ values spanning 153° to 249° [3] [4] [5]. These parameters indicate a flattened boat conformation for the six-membered heterocyclic ring, distinguishing it from the chair conformations typically observed in saturated cyclohexane derivatives.
Bond length analysis reveals optimized C-N distances of 1.450-1.470 Å and C-O distances of 1.368-1.378 Å, consistent with single bond character modified by the electron-donating methoxy substituent [3] [5]. Bond angles around the nitrogen atom range from 109.2° to 113.5°, approaching tetrahedral geometry while accommodating ring strain constraints [3] [5].
| Compound | Crystal System | Space Group | Unit Cell a (Å) | Unit Cell b (Å) | Unit Cell c (Å) | β (°) | Volume (ų) | Z |
|---|---|---|---|---|---|---|---|---|
| 6-Methoxy tetrahydropyridine derivative | Monoclinic | P21/n | 14.702(3) | 7.0421(11) | 15.303(3) | 113.32(2) | 1454.9(5) | 4 |
| Similar tetrahydropyridine structure | Orthorhombic | Pna21 | 22.6572(9) | 10.0205(4) | 4.9023(2) | — | 1113.01(8) | 5 |
| Related methoxy-substituted derivative | Monoclinic | P21/c | 10.0205(4) | 8.234(1) | 12.567(2) | 95.34(1) | 1034.5(3) | 4 |
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 6-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine through analysis of both one-dimensional and two-dimensional techniques [6] [7] [8]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signal patterns that reflect the compound's asymmetric substitution and ring conformation.
The methyl group at position 2 appears as a doublet in the ¹H nuclear magnetic resonance spectrum at δ 1.2-1.4 ppm, with coupling constants of 6-7 Hz indicative of three-bond coupling to the adjacent methine proton [6] [8]. The methine proton at C-2 resonates as a quartet at δ 3.8-4.2 ppm, confirming the coupling relationship with the methyl substituent [6]. Ring methylene protons show characteristic multipicity patterns, with C-3 methylene protons appearing at δ 1.6-2.0 ppm, C-4 methylene protons at δ 1.4-1.8 ppm, and C-5 methylene protons at δ 2.3-2.7 ppm [6] [8].
The methoxy group produces a distinctive singlet at δ 3.7-3.9 ppm in the ¹H nuclear magnetic resonance spectrum, integrating for three protons and confirming the presence of the methoxy substituent [6] [8]. The ring nitrogen proton appears as a broad singlet at δ 4.5-5.2 ppm, with broadening attributed to quadrupolar relaxation and exchange processes [8].
¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework with the methoxy-substituted carbon at C-6 exhibiting characteristic downfield resonance at δ 162.5-165.3 ppm, reflecting the electron-withdrawing effect of the attached oxygen atom [7] [8]. The methyl-substituted carbon at C-2 resonates at δ 52.3-54.1 ppm, while ring methylene carbons appear at δ 20.1-37.8 ppm depending on their position relative to the nitrogen and oxygen substituents [7] [8].
Two-dimensional correlation spectroscopy techniques, including correlation spectroscopy (COSY), heteronuclear single quantum correlation spectroscopy (HSQC), and heteronuclear multiple bond correlation spectroscopy (HMBC), provide definitive assignment of all resonances [9] [10]. Correlation spectroscopy experiments reveal scalar coupling networks within the tetrahydropyridine ring, while heteronuclear single quantum correlation spectroscopy establishes direct carbon-hydrogen connectivities [9]. Heteronuclear multiple bond correlation spectroscopy data confirm long-range coupling patterns, particularly between the methoxy carbon and adjacent ring protons [9] [10].
| Position | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Multiplicity/Coupling |
|---|---|---|---|
| C-2 (methyl-substituted carbon) | 3.8-4.2 (m, 1H) | 52.3-54.1 | Quartet (J = 6-7 Hz) |
| C-3 (methylene) | 1.6-2.0 (m, 2H) | 28.5-30.2 | Multiplet |
| C-4 (methylene) | 1.4-1.8 (m, 2H) | 20.1-22.4 | Multiplet |
| C-5 (methylene) | 2.3-2.7 (m, 2H) | 35.2-37.8 | Multiplet |
| C-6 (methoxy-substituted carbon) | — | 162.5-165.3 | — |
| N-H (ring nitrogen) | 4.5-5.2 (br s, 1H) | — | Broad singlet |
| CH₃-2 (methyl at position 2) | 1.2-1.4 (d, 3H) | 19.8-21.2 | Doublet (J = 6-7 Hz) |
| OCH₃ (methoxy group) | 3.7-3.9 (s, 3H) | 55.1-56.3 | Singlet |
Mass spectrometry of 6-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine reveals distinctive fragmentation patterns that provide structural confirmation and mechanistic insights into the compound's gas-phase behavior [11] [12] [13]. Electron ionization mass spectrometry produces characteristic fragment ions through well-defined cleavage pathways.
The molecular ion [M]⁺- at m/z 127 typically exhibits moderate intensity (15-25% relative abundance), indicating reasonable stability of the radical cation under electron ionization conditions [11] [12]. The base peak commonly arises from the [M-15]⁺ fragment at m/z 112, corresponding to loss of a methyl radical through α-cleavage adjacent to the nitrogen heteroatom [11] [13]. This fragmentation follows established patterns observed in tetrahydropyridine derivatives, where alkyl substituents undergo preferential cleavage due to stabilization of the resulting carbonium ion by the nitrogen lone pair [11].
Loss of the methoxy radical produces the [M-31]⁺ fragment at m/z 96, representing 35-55% relative intensity [12]. This fragmentation involves direct cleavage of the carbon-oxygen bond with retention of the charge on the heterocyclic framework [12]. Further fragmentation generates [M-45]⁺ and [M-58]⁺ ions through sequential losses of larger alkoxy fragments, indicating ring-opening processes accompanied by rearrangement reactions [11] [12].
Mass spectrometric fragmentation studies of related 1-cyclopropyl-tetrahydropyridine derivatives demonstrate similar patterns, with preferential loss of substituents α to nitrogen followed by ring contraction or opening mechanisms [11] [13]. The fragmentation behavior correlates with computational predictions of bond dissociation energies and ion stability, providing validation for proposed structural assignments [13].
| Fragment Ion (m/z) | Relative Intensity (%) | Proposed Structure/Loss | Fragmentation Mechanism |
|---|---|---|---|
| [M]⁺- (127) | 15-25 | Molecular ion | Initial ionization |
| [M-15]⁺ (112) | 45-65 | Loss of CH₃ (methyl radical) | α-Cleavage from methyl group |
| [M-31]⁺ (96) | 35-55 | Loss of OCH₃ (methoxy radical) | Methoxy group elimination |
| [M-45]⁺ (82) | 25-40 | Loss of C₂H₅O (ethoxy-like fragment) | Ring opening with side chain loss |
| [M-58]⁺ (69) | 20-35 | Loss of C₃H₆O (larger alkoxy fragment) | Extensive fragmentation |
| Base Peak (varies) | 100 | Most abundant fragment | Most stable fragment formation |
| Other significant fragments | 10-30 | Various ring fragmentation products | Multiple pathways |
Infrared spectroscopy provides definitive identification of functional groups within 6-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine through characteristic vibrational frequencies corresponding to specific molecular motions [14] [15] [16]. The infrared spectrum exhibits diagnostic absorptions that confirm the presence of secondary amine, methoxy, and tetrahydropyridine structural features.
The nitrogen-hydrogen stretching vibration appears as a medium to strong absorption in the 3200-3400 cm⁻¹ region, characteristic of secondary amines in heterocyclic systems [14] [16]. This absorption may appear broader than primary amines due to hydrogen bonding interactions and conformational effects associated with the ring constraint [16]. Carbon-hydrogen stretching vibrations from both methyl and methylene groups produce strong absorptions in the 2850-3000 cm⁻¹ region, with asymmetric and symmetric stretching modes clearly distinguishable [14] [16].
The carbon-nitrogen stretching mode of the tetrahydropyridine ring exhibits partial double-bond character, producing a medium-intensity absorption at 1620-1680 cm⁻¹ [14] [15]. This frequency reflects the electron delocalization between the nitrogen lone pair and the adjacent carbon framework, distinguishing tetrahydropyridines from fully saturated piperidine derivatives [15]. Ring breathing modes appear at 1580-1620 cm⁻¹, providing fingerprint identification of the heterocyclic framework [14] [15].
Methyl group deformations produce characteristic absorptions at 1450-1480 cm⁻¹ (asymmetric) and 1350-1400 cm⁻¹ (symmetric), confirming the presence of the substituent methyl group [16]. The methoxy group generates a strong carbon-oxygen stretching absorption at 1200-1250 cm⁻¹, diagnostic for ether linkages [16]. Additional carbon-nitrogen stretching modes appear at 1050-1150 cm⁻¹, while out-of-plane bending and ring deformation modes occur below 900 cm⁻¹ [14] [15].
| Frequency Range (cm⁻¹) | Assignment | Intensity | Functional Group |
|---|---|---|---|
| 3200-3400 | N-H stretching vibration | Medium-Strong | Secondary amine |
| 2850-3000 | C-H stretching (aliphatic) | Strong | Methyl and methylene groups |
| 1620-1680 | C=N stretching (imine character) | Medium | Tetrahydropyridine ring |
| 1580-1620 | Ring breathing modes | Medium | Aromatic-like character |
| 1450-1480 | CH₃ deformation (asymmetric) | Medium | Methyl substituent |
| 1350-1400 | CH₃ deformation (symmetric) | Medium | Methyl substituent |
| 1200-1250 | C-O stretching (methoxy) | Strong | Methoxy group |
| 1050-1150 | C-N stretching | Medium | Ring nitrogen |
| 800-900 | C-H out-of-plane bending | Weak-Medium | Ring hydrogen atoms |
| 600-800 | Ring deformation modes | Weak | Ring skeleton |
Density functional theory calculations provide theoretical validation and predictive modeling of the structural parameters determined experimentally for 6-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine [17] [3] [18]. Computational chemistry methods, particularly using the B3LYP functional with 6-31G(d,p) and 6-311+G(2d,p) basis sets, accurately reproduce experimental geometries while providing electronic structure insights unavailable through experimental techniques alone.
Geometry optimization calculations confirm the experimentally observed flattened boat conformation of the tetrahydropyridine ring, with computed puckering parameters showing excellent agreement with crystallographic data [3] [18]. The calculated total puckering amplitude Q ranges from 0.503-0.695 Å, while θ and φ angles span 66-86° and 153-251° respectively, closely matching experimental values [3] [18]. These computational results validate the conformational preference and provide confidence in the structural assignments.
Bond length optimization reveals carbon-nitrogen distances of 1.448-1.468 Å and carbon-oxygen distances of 1.362-1.375 Å, within 0.01 Å of experimental determinations [3] [18]. Bond angle calculations reproduce the distorted tetrahedral geometry around nitrogen, with N-C-C angles of 109.5-113.2° and C-O-C angles of 115.2-119.1° [3] [18]. The close agreement between computed and experimental structural parameters validates the computational methodology and confirms the accuracy of the experimental structure determination.
Electronic structure analysis through frontier molecular orbital calculations provides insights into the compound's reactivity and electronic properties [3] [18]. Highest occupied molecular orbital energies range from -5.89 to -6.25 eV, while lowest unoccupied molecular orbital energies span -0.95 to -1.35 eV, yielding energy gaps of 4.66-5.17 eV [3] [18]. These values indicate moderate electron-donating character consistent with the amine and ether functionalities present in the molecule.
Dipole moment calculations predict values of 2.1-3.0 Debye, reflecting the asymmetric charge distribution arising from the nitrogen and oxygen heteroatoms [3] [18]. Natural bond orbital analysis reveals the electronic delocalization patterns and hybridization states that govern the molecular geometry and reactivity [3] [18].
| Parameter | DFT B3LYP/6-31G(d,p) | DFT B3LYP/6-311+G(2d,p) | Experimental (X-ray) |
|---|---|---|---|
| Optimized Bond Length C-N (Å) | 1.452-1.468 | 1.448-1.463 | 1.450-1.470 |
| Optimized Bond Length C-O (Å) | 1.365-1.375 | 1.362-1.372 | 1.368-1.378 |
| Bond Angle N-C-C (degrees) | 109.5-112.8 | 110.1-113.2 | 109.2-113.5 |
| Bond Angle C-O-C (degrees) | 115.2-118.5 | 116.8-119.1 | 115.8-118.9 |
| Dihedral Angle (degrees) | 45.3-67.8 | 47.1-69.2 | 46.8-68.5 |
| Ring Puckering Amplitude Q (Å) | 0.503-0.681 | 0.510-0.695 | 0.500-0.680 |
| Ring Puckering θ (degrees) | 66.1-84.7 | 67.3-86.1 | 66.0-85.0 |
| Ring Puckering φ (degrees) | 153.3-248.8 | 155.7-251.2 | 152.0-250.0 |
| Dipole Moment (Debye) | 2.1-2.8 | 2.3-3.0 | Not determined |
| HOMO Energy (eV) | -5.89 to -6.12 | -6.02 to -6.25 | Not determined |
| LUMO Energy (eV) | -0.95 to -1.23 | -1.08 to -1.35 | Not determined |
| Energy Gap (eV) | 4.66-5.17 | 4.67-5.17 | Not determined |